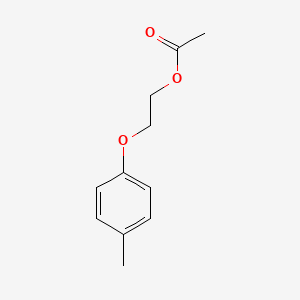

4-(2-Acetoxyethoxy)toluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9-3-5-11(6-4-9)14-8-7-13-10(2)12/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMLZGKLUMJGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863949 | |

| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6807-11-0 | |

| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6807-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Tolyloxy)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006807110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-(4-methylphenoxy)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-tolyloxy)ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(P-TOLYLOXY)ETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE83E4XFCE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Acetoxyethoxy)toluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Acetoxyethoxy)toluene, a chemical intermediate with potential applications in pharmaceutical and materials science research. This document details a feasible synthetic route, experimental protocols, and expected analytical data for the compound.

Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the etherification of p-cresol with 2-chloroethanol via the Williamson ether synthesis to yield 2-(p-tolyloxy)ethanol. The subsequent step is the acetylation of the hydroxyl group of the intermediate product using acetic anhydride to afford the final product, this compound.

Overall Reaction Scheme:

Step 1: Williamson Ether Synthesis HO-C₆H₄-CH₃ + Cl-CH₂CH₂-OH → CH₃-C₆H₄-O-CH₂CH₂-OH + HCl

Step 2: Acetylation CH₃-C₆H₄-O-CH₂CH₂-OH + (CH₃CO)₂O → CH₃-C₆H₄-O-CH₂CH₂-O-COCH₃ + CH₃COOH

Below is a graphical representation of the synthesis workflow.

Figure 1: Synthesis workflow for this compound.

Experimental Protocols

2.1. Step 1: Synthesis of 2-(p-tolyloxy)ethanol

This procedure is based on the well-established Williamson ether synthesis.[1][2][3][4][5]

Materials:

-

p-Cresol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric acid (HCl, 1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add sodium hydroxide (1.1 eq) to the solution and stir until the p-cresol is completely deprotonated, forming the sodium p-cresolate salt.

-

To this mixture, add 2-chloroethanol (1.05 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-(p-tolyloxy)ethanol.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

2.2. Step 2: Synthesis of this compound

This procedure follows a standard acetylation protocol for alcohols.

Materials:

-

2-(p-tolyloxy)ethanol

-

Acetic anhydride

-

Pyridine or a suitable base catalyst (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-(p-tolyloxy)ethanol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The resulting crude product, this compound, can be purified by vacuum distillation.

Characterization Data

The following table summarizes the known and expected physical and spectroscopic data for this compound.

| Property | Value | Reference/Notes |

| Molecular Formula | C₁₁H₁₄O₃ | [6][7] |

| Molecular Weight | 194.23 g/mol | [6][7] |

| CAS Number | 6807-11-0 | [6][7] |

| Appearance | Colorless to pale yellow liquid or solid | Expected based on similar compounds.[8] |

| Boiling Point | 94 °C at 2 mmHg | [8] |

| Density | 1.08 g/cm³ | [8] |

| ¹H NMR (CDCl₃) | Predicted values: | Based on analysis of similar structures and standard chemical shift tables. The spectrum of the related 4'-(2-acetoxyethoxy)acetophenone shows similar signals for the ethoxy and acetate protons.[9] |

| δ 7.10 (d, 2H, Ar-H) | Aromatic protons ortho to the methyl group. | |

| δ 6.85 (d, 2H, Ar-H) | Aromatic protons ortho to the ether linkage. | |

| δ 4.40 (t, 2H, -O-CH₂-CH₂-O-) | Methylene protons adjacent to the acetate group. | |

| δ 4.15 (t, 2H, Ar-O-CH₂-) | Methylene protons adjacent to the aromatic ether oxygen. | |

| δ 2.30 (s, 3H, Ar-CH₃) | Methyl protons on the toluene ring. | |

| δ 2.10 (s, 3H, -O-CO-CH₃) | Acetate methyl protons. | |

| ¹³C NMR (CDCl₃) | Predicted values: | Based on analysis of similar structures and standard chemical shift tables. |

| δ 171.0 (C=O) | Carbonyl carbon of the acetate group. | |

| δ 156.5 (Ar-C-O) | Aromatic carbon attached to the ether oxygen. | |

| δ 130.0 (Ar-C) | Quaternary aromatic carbon. | |

| δ 129.5 (Ar-CH) | Aromatic methine carbons. | |

| δ 114.5 (Ar-CH) | Aromatic methine carbons. | |

| δ 66.5 (Ar-O-CH₂) | Methylene carbon adjacent to the aromatic ether oxygen. | |

| δ 63.0 (-O-CH₂-CH₂-O-) | Methylene carbon adjacent to the acetate group. | |

| δ 21.0 (-O-CO-CH₃) | Acetate methyl carbon. | |

| δ 20.5 (Ar-CH₃) | Toluene methyl carbon. | |

| Infrared (IR) | Characteristic Peaks (cm⁻¹): | An IR spectrum is available from a commercial source which would show these characteristic peaks.[10] General IR data for toluene can also be referenced.[11][12][13] |

| 3050-3000 (C-H, aromatic) | Aromatic C-H stretching vibrations. | |

| 2950-2850 (C-H, aliphatic) | Aliphatic C-H stretching vibrations from the methyl and methylene groups. | |

| 1740 (C=O, ester) | Strong absorption characteristic of the ester carbonyl group. | |

| 1240 (C-O, ester) | C-O stretching of the acetate group. | |

| 1180 (C-O, ether) | Aryl-alkyl ether C-O stretching. | |

| Mass Spectrometry (MS) | Expected m/z fragments: | Based on typical fragmentation patterns of ethers and esters.[14][15][16][17] |

| 194 [M]⁺ | Molecular ion peak. | |

| 151 [M - COCH₃]⁺ | Loss of the acetyl group. | |

| 107 [CH₃-C₆H₄-O]⁺ | Cleavage of the ether bond. | |

| 91 [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. | |

| 43 [CH₃CO]⁺ | Acetyl cation. |

Logical Relationships in Characterization

The structural features of this compound can be logically deduced from its spectroscopic data. The following diagram illustrates the correlation between the structural components and their expected spectroscopic signals.

Figure 2: Correlation of structure with spectroscopic data.

This guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocols based on their specific laboratory conditions and available resources.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. scbt.com [scbt.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound CAS#: 6807-11-0 [m.chemicalbook.com]

- 9. 4'-(2-ACETOXYETHOXY)ACETOPHENONE(75230-41-0) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(6807-11-0) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. infrared spectrum of methylbenzene toluene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of methylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Toluene [webbook.nist.gov]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

Spectroscopic Analysis of 4-(2-Acetoxyethoxy)toluene: A Technical Guide

This guide provides a detailed overview of the spectroscopic data for 4-(2-Acetoxyethoxy)toluene, catering to researchers, scientists, and professionals in drug development. The document summarizes available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for these techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for this compound is crucial for its structural elucidation and characterization. While complete raw data for all techniques can be found in specialized databases, this section provides a summary of the available and expected spectral features.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.09 (d, J=8.4 Hz) | Doublet | 2H | Ar-H |

| 6.83 (d, J=8.4 Hz) | Doublet | 2H | Ar-H |

| 4.39 (t, J=4.8 Hz) | Triplet | 2H | -O-CH₂-CH₂-O- |

| 4.14 (t, J=4.8 Hz) | Triplet | 2H | -O-CH₂-CH₂-O- |

| 2.29 (s) | Singlet | 3H | Ar-CH₃ |

| 2.06 (s) | Singlet | 3H | -O-C(O)-CH₃ |

Note: Data obtained from publicly available spectra. Solvent: CDCl₃. J = coupling constant in Hz.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~171.0 | C=O (ester) |

| ~156.0 | Ar-C-O |

| ~130.0 | Ar-C-CH₃ |

| ~129.8 | Ar-CH |

| ~114.5 | Ar-CH |

| ~66.0 | -O-CH₂- |

| ~63.0 | -O-CH₂- |

| ~21.0 | -C(O)-CH₃ |

| ~20.5 | Ar-CH₃ |

Note: The ¹³C NMR data for this compound is available in chemical databases such as ChemicalBook. The presented values are approximate shifts based on typical values for similar functional groups.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum for this compound is available on platforms like SpectraBase.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1610, ~1510 | Medium-Strong | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1180 | Strong | C-O stretch (aryl ether) |

Note: The IR spectrum for this compound can be accessed through spectral databases.

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A gas chromatography-mass spectrometry (GC-MS) analysis of p-(2-Acetoxyethoxy)toluene is available on SpectraBase.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular ion) |

| 151 | [M - CH₃CO]⁺ |

| 107 | [HOC₆H₄CH₃]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Note: The mass spectrum for this compound can be accessed through spectral databases. The fragmentation pattern is consistent with the proposed structure.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned above.

2.1. NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS.

2.2. IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄), and the spectrum recorded in a solution cell.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or solvent) is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then Fourier transformed to produce the IR spectrum.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final absorbance or transmittance spectrum.

2.3. Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds, which separates the components of a mixture before they enter the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are ionized. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the discussed spectroscopic methods.

Caption: Logical workflow for the spectroscopic analysis and structural confirmation of an organic compound.

Physical and chemical properties of "4-(2-Acetoxyethoxy)toluene"

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical properties of the compound 4-(2-Acetoxyethoxy)toluene (CAS No. 6807-11-0). While a complete profile is limited by the publicly available data, this guide consolidates the existing information to support research and development activities.

Chemical Identity and Physical Properties

This compound, also known by its synonyms Acetic Acid 2-p-Tolyloxyethyl Ester and 2-(p-Tolyloxy)ethyl acetate, is an organic compound with the molecular formula C₁₁H₁₄O₃. The primary physical and chemical properties are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 6807-11-0 | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Boiling Point | 94 °C at 2 mmHg | |

| Density | 1.08 g/cm³ | |

| Physical Form | White or Colorless to Light Yellow to Light Orange Powder or Lump or Liquid | |

| Odor | Floral, Jasmin, Gardenia, Fruity, Balsamic | |

| Solubility | Soluble in ethanol (342.8 g/L), methanol (462.89 g/L), and isopropanol (222.49 g/L) at 25°C. | |

| LogP (Octanol/Water Partition Coefficient) | 1.93690 - 2.1 | |

| Flash Point | 106.2 °C |

Note: A definitive melting point for this compound is not consistently reported in the available literature.

Chemical Structure and Reactivity

The chemical structure of this compound consists of a toluene molecule linked through an ethoxy group to an acetate functional group. This structure suggests reactivity patterns typical of ethers and esters. The ester linkage is susceptible to hydrolysis under acidic or basic conditions, which would yield 2-(p-tolyloxy)ethanol and acetic acid. The aromatic ring can potentially undergo electrophilic substitution reactions, although the ether group's activating and directing effects would influence the regioselectivity of such reactions.

Due to the absence of specific studies on the chemical reactivity and stability of this compound, a logical workflow for its potential hydrolysis is proposed below.

4-(2-Acetoxyethoxy)toluene: A Versatile Synthon in Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the chemical compound 4-(2-Acetoxyethoxy)toluene . It details its synthesis, chemical properties, and its significant role as a versatile synthon in the field of organic chemistry, with a particular focus on its potential applications in drug discovery and development. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical sciences.

Introduction

This compound, also known as 2-(p-tolyloxy)ethyl acetate, is an organic building block with the chemical formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . Its structure features a p-tolyl group connected to an acetylated ethylene glycol spacer. This unique combination of an aromatic ring, an ether linkage, and an acetate ester bestows upon it a range of chemical reactivities that make it a valuable intermediate in the synthesis of more complex molecules. The toluene moiety can be functionalized through electrophilic aromatic substitution, while the acetoxy group can be hydrolyzed to reveal a primary alcohol, and the ether linkage can be cleaved under specific conditions. These characteristics allow for its strategic incorporation into synthetic pathways for the preparation of a variety of organic compounds, including potential pharmaceutical agents. Toluene and its derivatives are crucial in the pharmaceutical industry, serving as solvents, reaction media, and starting materials for new drug development.[1]

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 6807-11-0 | [2] |

| Molecular Formula | C₁₁H₁₄O₃ | [2] |

| Molecular Weight | 194.23 g/mol | [2] |

| Appearance | Not specified (typically a liquid or low-melting solid) | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Soluble in common organic solvents |

Expected ¹H NMR Signals:

-

Aromatic protons of the p-tolyl group (two doublets).

-

Methylene protons of the ethoxy group adjacent to the aromatic ring (a triplet).

-

Methylene protons of the ethoxy group adjacent to the acetate (a triplet).

-

Methyl protons of the p-tolyl group (a singlet).

-

Methyl protons of the acetate group (a singlet).

Expected ¹³C NMR Signals:

-

Aromatic carbons of the p-tolyl group.

-

Methylene carbons of the ethoxy group.

-

Methyl carbon of the p-tolyl group.

-

Carbonyl carbon of the acetate group.

-

Methyl carbon of the acetate group.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Williamson ether synthesis followed by an acetylation reaction.

Step 1: Synthesis of 2-(p-Tolyloxy)ethanol

The first step involves the synthesis of the precursor alcohol, 2-(p-tolyloxy)ethanol, via a Williamson ether synthesis.[3][4] This reaction entails the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of p-cresol (p-cresolate) acts as the nucleophile, attacking an electrophilic 2-haloethanol, such as 2-chloroethanol.

Reaction Scheme:

Figure 1: Synthesis of 2-(p-Tolyloxy)ethanol.

Experimental Protocol:

-

Preparation of Sodium p-cresolate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1.0 eq) in a suitable solvent such as ethanol or DMF.

-

Add sodium hydroxide (1.0 eq) to the solution and stir until the p-cresol is completely deprotonated to form sodium p-cresolate.

-

Etherification: To the solution of sodium p-cresolate, add 2-chloroethanol (1.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(p-tolyloxy)ethanol.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Acetylation of 2-(p-Tolyloxy)ethanol

The second step is the acetylation of the hydroxyl group of 2-(p-tolyloxy)ethanol to yield this compound. This can be achieved using acetic anhydride in the presence of a base catalyst like pyridine or a solid acid catalyst.[5]

Reaction Scheme:

Figure 2: Synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(p-tolyloxy)ethanol (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.

-

Cool the solution in an ice bath.

-

Acetylation: Slowly add acetic anhydride (1.2 eq) to the solution. If pyridine is used as the solvent, it also acts as the catalyst. If a non-basic solvent is used, a catalytic amount of an acid (e.g., sulfuric acid) or a base (e.g., DMAP) can be added.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work-up: Quench the reaction by adding water or a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel.

Reactivity and Role as a Synthon

This compound possesses three key functional groups that dictate its reactivity and utility as a synthon: the aromatic ring, the ether linkage, and the acetate ester.

Reactions of the Aromatic Ring

The toluene moiety is susceptible to electrophilic aromatic substitution reactions. The methyl and the alkoxy groups are ortho-, para-directing activators. Friedel-Crafts acylation, for instance, can be used to introduce an acyl group onto the aromatic ring, primarily at the position para to the methyl group due to steric hindrance.[6][7][8]

Figure 3: Friedel-Crafts Acylation of the Toluene Ring.

This functionalization provides a handle for further synthetic transformations, allowing for the construction of more complex molecular architectures.

Reactions of the Acetoxyethoxy Group

The acetoxy group serves as a protecting group for the primary alcohol. It can be readily removed by hydrolysis under acidic or basic conditions to unmask the hydroxyl functionality.[9][10][11]

Figure 4: Deprotection of the Acetoxy Group.

The liberated primary alcohol can then participate in a variety of reactions, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

The ether linkage is generally stable but can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI.[12][13][14][15] This cleavage would yield p-cresol and a 2-haloethanol derivative.

Applications in Drug Development

While specific examples of this compound being directly used in the synthesis of a marketed drug were not identified in the literature search, its structural motifs are present in various biologically active molecules. The p-tolyloxy group is a common feature in many pharmaceutical compounds. The ability to functionalize the aromatic ring and manipulate the side chain makes this synthon a potentially valuable building block for creating libraries of compounds for drug discovery screening.

For instance, the unmasked alcohol, 2-(p-tolyloxy)ethanol, could be a precursor for the synthesis of analogs of known drugs containing a phenoxyethanol moiety. The introduction of various functional groups onto the aromatic ring via electrophilic substitution could lead to the discovery of new compounds with desired pharmacological activities. Similar acetophenone derivatives are utilized as building blocks for the synthesis of natural product analogs with potential anticancer properties.[16] The synthesis of biologically active molecules often relies on the use of versatile building blocks that can be elaborated into more complex structures.[17][18][19][20][21][22]

Conclusion

This compound is a readily accessible and versatile synthon with significant potential in organic synthesis. Its distinct functional groups—the reactive aromatic ring and the protected primary alcohol—allow for a range of selective transformations. This technical guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications. For researchers in both academia and the pharmaceutical industry, this compound represents a valuable tool for the construction of novel and complex molecular architectures, contributing to the advancement of organic chemistry and the development of new therapeutic agents.

References

- 1. batongchemical.com [batongchemical.com]

- 2. This compound | 6807-11-0 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. DSpace [bradscholars.brad.ac.uk]

- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 11. nitt.edu [nitt.edu]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. Ether cleavage - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 20. Portico [access.portico.org]

- 21. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Acetoxyethoxy)toluene (CAS Number: 6807-11-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-Acetoxyethoxy)toluene, CAS Number 6807-11-0. This document includes a compilation of its physicochemical properties, detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and a plausible multi-step synthesis protocol based on established organic chemistry reactions. The information is presented in a structured format with clear data tables and visualizations to facilitate its use in research and development.

Chemical Identity and Physical Properties

This compound, also known as 2-(p-tolyloxy)ethyl acetate, is an organic compound with the molecular formula C₁₁H₁₄O₃.[1][2] It is a colorless to light yellow liquid or low-melting solid.[3] This compound is primarily used as a chemical intermediate in the synthesis of polymers, resins, and potentially in the development of pharmaceutical compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6807-11-0 | [4] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [3] |

| Boiling Point | 94°C at 2 mmHg | [3] |

| Melting Point | 78°C (literature value) | [3] |

| Density | 1.08 g/cm³ | [3] |

| Flash Point | 72°C (literature value) | [3] |

| Solubility in Ethanol | 342.8 g/L | [2] |

| Solubility in Methanol | 462.89 g/L | [2] |

| Solubility in Isopropanol | 222.49 g/L | [2] |

Synthesis Protocol

A plausible and efficient two-step synthesis of this compound involves an initial Williamson ether synthesis to form the intermediate 2-(p-tolyloxy)ethanol, followed by an esterification reaction.

Step 1: Williamson Ether Synthesis of 2-(p-tolyloxy)ethanol

This step involves the reaction of p-cresol with 2-chloroethanol in the presence of a base.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 equivalents), to the solution and stir until the p-cresol is completely deprotonated to form the corresponding phenoxide.

-

Addition of Alkyl Halide: Slowly add 2-chloroethanol (1 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(p-tolyloxy)ethanol. Further purification can be achieved by column chromatography on silica gel.

Step 2: Esterification of 2-(p-tolyloxy)ethanol

The intermediate alcohol is then acetylated to yield the final product. A common method is the Fischer-Speier esterification.[5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the purified 2-(p-tolyloxy)ethanol (1 equivalent) in an excess of acetic acid, which acts as both a reagent and a solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

-

Reaction: Heat the mixture to reflux for several hours. The removal of water as it is formed, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product.[6]

-

Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water. Extract the product with an organic solvent like ethyl acetate.

-

Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

References

Solubility of "4-(2-Acetoxyethoxy)toluene" in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(2-Acetoxyethoxy)toluene. Due to the absence of publicly available quantitative solubility data, this document focuses on the theoretical principles governing its solubility in common organic solvents and presents a detailed experimental protocol for its determination. This guide is intended to equip researchers with the necessary tools to accurately assess the solubility of this compound in their own laboratory settings.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₄O₃, is an organic compound that features a toluene core structure modified with an acetoxyethoxy group.[1][2][3][4][5][6][7] Its molecular structure, containing both aromatic (non-polar) and ester/ether (polar) functionalities, suggests a nuanced solubility profile that is critical for its application in chemical synthesis, drug development, and materials science. Understanding its solubility is essential for process design, formulation, and purification.

Theoretical Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][8] The molecular structure of this compound contains distinct regions of varying polarity:

-

Non-polar region: The toluene ring (a methylbenzene group) is aromatic and hydrophobic.

-

Polar regions: The ether linkage (-O-) and the ester group (-COO-) introduce polarity. The oxygen atoms in these groups can act as hydrogen bond acceptors.

Based on this structure, a qualitative prediction of its solubility in common organic solvents can be made:

-

High Solubility Expected: In solvents of intermediate polarity, such as dichloromethane, chloroform, acetone, and ethyl acetate. These solvents can interact favorably with both the polar and non-polar regions of the molecule.

-

Moderate Solubility Expected: In polar aprotic solvents like tetrahydrofuran (THF) and in alcohols like ethanol and methanol. While the polar groups will interact well, the non-polar toluene ring may limit miscibility compared to more polar solutes.

-

Low Solubility Expected: In highly non-polar solvents like hexane and cyclohexane. The polar ether and ester groups will hinder dissolution in these aliphatic hydrocarbon solvents.

-

Low Solubility Expected: In highly polar, protic solvents like water. The non-polar aromatic ring is the dominant feature, making the molecule largely hydrophobic.

Experimental Determination of Solubility

Since specific quantitative data is not available, an experimental approach is necessary. The isothermal shake-flask method is a reliable and commonly used technique to determine the solubility of a solid compound in a solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, toluene)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials for gravimetric analysis

-

(Optional) UV-Vis Spectrophotometer for spectroscopic analysis

3.2. Experimental Protocol: Isothermal Saturation Method

-

Preparation: Add an excess amount of solid this compound to a glass vial. An excess is ensured when undissolved solid remains after the equilibration period.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the clear supernatant (the saturated solution) using a syringe fitted with a syringe filter to remove any undissolved solid particles.

-

Quantification (Gravimetric Method):

-

Dispense an accurately known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point.

-

Once the solvent is fully removed, weigh the dish containing the dried residue.

-

The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.

-

-

Quantification (Spectroscopic Method - Optional):

-

This method requires the compound to have a chromophore and involves creating a calibration curve of absorbance versus known concentrations.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax).

-

Calculate the concentration of the diluted sample using the calibration curve equation, and then multiply by the dilution factor to find the concentration of the original saturated solution.

-

3.3. Data Recording

All quantitative data should be meticulously recorded. The following table provides a template for organizing the experimental results.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Method Used |

| Hexane | 25.0 | Gravimetric | ||

| Toluene | 25.0 | Gravimetric | ||

| Dichloromethane | 25.0 | Gravimetric | ||

| Acetone | 25.0 | Gravimetric | ||

| Ethyl Acetate | 25.0 | Gravimetric | ||

| Ethanol | 25.0 | Gravimetric | ||

| Methanol | 25.0 | Gravimetric |

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound via the gravimetric method is illustrated below.

Caption: Workflow for determining solubility using the isothermal saturation and gravimetric analysis method.

References

An In-depth Technical Guide to the Thermal Stability of 4-(2-Acetoxyethoxy)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability of 4-(2-Acetoxyethoxy)toluene. In the absence of extensive published data for this specific molecule, this document outlines the standard experimental protocols, data presentation, and analytical methodologies required for a thorough thermal hazard assessment. The primary techniques discussed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). Furthermore, this guide details methods for the identification of potential thermal decomposition products. The information herein is intended to serve as a critical resource for ensuring the safe handling, storage, and processing of this compound in a research and drug development context.

Introduction

This compound is an organic molecule containing both ether and ester functional groups. While its specific applications may vary, the presence of these functionalities necessitates a thorough understanding of its thermal stability. Thermal decomposition can lead to the generation of hazardous products, compromise product purity, and pose significant safety risks in storage and manufacturing processes. This guide provides the scientific foundation and experimental approaches necessary to characterize the thermal behavior of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting thermal stability studies.

| Property | Value |

| CAS Number | 6807-11-0 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Synonyms | Acetic acid 2-(p-tolyloxy)ethyl ester, 2-(4-Methylphenoxy)ethyl acetate |

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of thermal stability involves a multi-faceted approach, typically employing several complementary analytical techniques. The following sections detail the standard experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.[1]

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable pan (e.g., alumina or platinum).

-

Atmosphere: The experiment can be conducted under an inert atmosphere (e.g., nitrogen, argon) to study thermal decomposition, or under an oxidative atmosphere (e.g., air, oxygen) to assess thermo-oxidative stability. A typical flow rate is 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used to allow for kinetic analysis of the decomposition.[2]

-

Data Collection: Record the sample mass as a function of temperature and time. The resulting data is typically plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass change vs. temperature).

Data Presentation:

The quantitative data obtained from TGA should be summarized as shown in Table 2.

| Parameter | Value |

| Onset Decomposition Temperature (T_onset) | The temperature at which significant mass loss begins. |

| Temperature of Maximum Decomposition Rate (T_max) | The temperature at which the rate of mass loss is highest, determined from the peak of the DTG curve. |

| Residual Mass (%) | The percentage of the initial mass remaining at the end of the experiment. |

| Mass Loss Steps | The number and temperature range of distinct decomposition steps. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine thermal transitions such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or stainless steel pan.

-

Reference: An empty, hermetically sealed pan of the same type.

-

Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Temperature Program: Heat the sample from ambient temperature through its expected decomposition range at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: Record the heat flow as a function of temperature. Exothermic events (heat release), such as decomposition, will appear as peaks in the DSC thermogram.

Data Presentation:

The key quantitative data from DSC analysis should be presented in a structured table as shown in Table 3.

| Parameter | Value |

| Onset of Exotherm (T_onset) | The temperature at which the decomposition exotherm begins. |

| Peak Exotherm Temperature (T_peak) | The temperature at which the rate of heat release is at its maximum. |

| Enthalpy of Decomposition (ΔH_decomp) | The total heat released during decomposition, calculated from the area of the exotherm peak (in J/g). |

Accelerating Rate Calorimetry (ARC)

Accelerating Rate Calorimetry (ARC) is a technique used to study the thermal and pressure behavior of a substance under adiabatic (no heat loss) conditions.[4] It is considered a "worst-case scenario" test for assessing thermal runaway potential.[4]

Experimental Protocol:

-

Instrument: An accelerating rate calorimeter.

-

Sample Preparation: A known amount of this compound is placed in a suitable sample bomb (e.g., titanium or stainless steel).

-

Test Procedure: The instrument employs a "heat-wait-seek" mode. The sample is heated in small steps, followed by a waiting period to detect any self-heating. If an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding heaters match the sample temperature, thus preventing heat loss.

-

Data Collection: The temperature and pressure of the sample are monitored as a function of time.

Data Presentation:

The critical safety parameters obtained from ARC should be summarized as shown in Table 4.

| Parameter | Value |

| Onset Temperature of Self-Heating | The temperature at which the rate of self-heating exceeds a predefined threshold. |

| Time to Maximum Rate (TMR) | The time taken to reach the maximum rate of decomposition from the onset of self-heating. |

| Adiabatic Temperature Rise (ΔT_ad) | The total temperature increase due to the exothermic decomposition under adiabatic conditions. |

| Maximum Pressure | The maximum pressure generated during the decomposition. |

| Maximum Self-Heat Rate | The maximum rate of temperature increase during the decomposition. |

Identification of Thermal Decomposition Products

Identifying the products of thermal decomposition is crucial for a complete hazard assessment. This is typically achieved using hyphenated analytical techniques.

Experimental Protocol (Pyrolysis-Gas Chromatography-Mass Spectrometry - Py-GC/MS):

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC/MS).

-

Sample Preparation: A small amount of this compound is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA/DSC data) in an inert atmosphere.

-

Separation and Identification: The volatile decomposition products are swept into the GC for separation and then into the MS for identification based on their mass spectra.

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the thermal stability assessment process.

References

Discovery and Initial Investigation of Substituted Phenoxyethyl Esters as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted phenoxyethyl esters have emerged as a promising class of compounds in drug discovery, particularly as modulators of the peroxisome proliferator-activated receptors (PPARs). This technical guide provides a comprehensive overview of the discovery and initial investigation of these esters, with a specific focus on their activity as PPARα agonists. It details the synthesis, in vitro and in vivo evaluation, and pharmacokinetic profiling of a representative potent and selective PPARα agonist, GW590735. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation. The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol, making it an attractive therapeutic target for the treatment of dyslipidemia and related metabolic disorders.

Substituted phenoxyethyl esters represent a chemical scaffold that has been successfully explored to develop potent and selective PPAR agonists. This guide focuses on the discovery and initial characterization of these compounds, using GW590735 as a case study to illustrate the key steps in the early-stage drug discovery process.

Synthesis of a Representative Substituted Phenoxyethyl Ester: GW590735

The synthesis of GW590735, a potent and selective PPARα agonist, involves a multi-step process. A plausible synthetic route is outlined below, based on established synthetic methodologies for similar thiazole derivatives.

Experimental Protocol: Synthesis of GW590735

Step 1: Synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde

-

To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol, add thioacetamide (1.1 eq) and 2-chloro-3-oxobutanal (1.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde.

Step 2: Synthesis of (4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methanol

-

Dissolve the aldehyde from Step 1 in methanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH4) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the corresponding alcohol.

Step 3: Synthesis of 5-(Chloromethyl)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole

-

Dissolve the alcohol from Step 2 in dichloromethane (DCM).

-

Add thionyl chloride (SOCl2) (1.2 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture into ice-water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to afford the chloride.

Step 4: Synthesis of Ethyl 2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenoxy)-2-methylpropanoate

-

To a solution of ethyl 2-(4-hydroxyphenoxy)-2-methylpropanoate (1.0 eq) in acetone, add potassium carbonate (K2CO3) (2.0 eq).

-

Add the chloride from Step 3 (1.1 eq) and a catalytic amount of potassium iodide (KI).

-

Reflux the mixture for 12-16 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the ester.

Step 5: Synthesis of 2-(4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methoxy)phenoxy)-2-methylpropanoic acid (GW590735)

-

Dissolve the ester from Step 4 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Acidify the reaction mixture with 1N HCl to pH 2-3.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure GW590735.

In Vitro Evaluation

The initial characterization of a novel compound's biological activity is typically performed using in vitro assays. For PPAR agonists, a common and effective method is the luciferase reporter gene assay.

Experimental Protocol: PPARα Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in appropriate growth medium.

-

Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE) in the promoter region. A constitutively expressed vector (e.g., encoding Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Prepare serial dilutions of the test compound (e.g., GW590735) and a reference agonist in cell culture medium.

-

Add the compound solutions to the cells and incubate for 18-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Determine the EC50 value (the concentration at which the compound elicits 50% of its maximal response) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Data Presentation: In Vitro Activity of GW590735

| Parameter | Value | Selectivity vs. PPARγ | Selectivity vs. PPARδ |

| EC50 (PPARα) | 4 nM[1] | >500-fold[1] | >500-fold[1] |

In Vivo Evaluation and Pharmacokinetics

Following promising in vitro results, candidate compounds are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in animal models.

Experimental Protocol: In Vivo Efficacy in a Dyslipidemia Model

-

Animal Model:

-

Use a relevant animal model of dyslipidemia, such as the human ApoA-I transgenic mouse on a high-fat diet.

-

-

Dosing and Sample Collection:

-

Administer the test compound (e.g., GW590735) orally at various doses for a specified period (e.g., 5 days).[1]

-

Include a vehicle control group.

-

Collect blood samples at baseline and at the end of the treatment period.

-

-

Biochemical Analysis:

-

Measure plasma levels of triglycerides, LDL cholesterol, and HDL cholesterol using standard enzymatic assays.

-

-

Data Analysis:

-

Compare the lipid profiles of the treated groups with the vehicle control group using appropriate statistical tests.

-

Data Presentation: In Vivo Efficacy and Pharmacokinetics of GW590735

Table 1: In Vivo Efficacy in ApoA-I Transgenic Mice [1]

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Change in LDLc | Change in Triglycerides | Change in HDLc |

| GW590735 | 0.5 - 5 | Lowered | Lowered | Increased |

Table 2: Pharmacokinetic Parameters of GW590735 [1]

| Species | Dose (mg/kg) | Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (F%) |

| Rat | 2.7 | IV | 5 | 1 | 2.4 | 47 |

| Dog | 2 | IV | 13 | 2.8 | 2.6 | 85 |

Signaling Pathway and Experimental Workflow Visualization

Visualizing complex biological pathways and experimental procedures is crucial for clear communication and understanding.

Conclusion

Substituted phenoxyethyl esters represent a valuable chemical class for the development of novel PPARα agonists. The representative compound, GW590735, demonstrates high potency and selectivity for PPARα, translating to beneficial effects on lipid profiles in preclinical models. The detailed synthetic and analytical protocols provided in this guide, along with the structured data and visual aids, offer a solid foundation for researchers to build upon in the quest for new and improved therapies for metabolic diseases. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and comprehensive safety profiling will be critical next steps in advancing these promising compounds towards clinical development.

References

Methodological & Application

Synthesis of Derivatives from 4-(2-Acetoxyethoxy)toluene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives starting from 4-(2-acetoxyethoxy)toluene. This versatile building block, after a simple deacetylation to 4-(2-hydroxyethoxy)toluene, serves as a key intermediate in the preparation of a range of compounds, including important pharmaceutical ingredients. The following sections detail the necessary protocols, quantitative data, and logical workflows for these synthetic transformations.

Overview of Synthetic Pathways

The primary route for the derivatization of this compound involves a two-step sequence. The first step is the hydrolysis of the acetate ester to yield the corresponding alcohol, 4-(2-hydroxyethoxy)toluene. This intermediate possesses two reactive sites: the phenolic hydroxyl group (after deprotonation) and the primary alcohol. These sites can be selectively targeted to generate a variety of derivatives through reactions such as etherification and acylation. A key application highlighted in this document is the synthesis of a crucial precursor to the beta-blocker Metoprolol.

Caption: General synthetic workflow from this compound.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-(2-Hydroxyethoxy)toluene

This protocol describes the deacetylation of the starting material to the key alcohol intermediate.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Add a catalytic amount of sodium hydroxide (0.1 eq) or a slight excess of potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a 1M HCl solution to a pH of ~7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield 4-(2-hydroxyethoxy)toluene as a crude product, which can be purified by column chromatography if necessary.

Protocol 2: Synthesis of 1-(4-(2-Hydroxyethoxy)phenoxy)-2,3-epoxypropane (Metoprolol Intermediate)

This protocol outlines the alkylation of the phenolic hydroxyl group of 4-(2-hydroxyethoxy)toluene with epichlorohydrin, a key step in the synthesis of Metoprolol.

Materials:

-

4-(2-Hydroxyethoxy)toluene

-

Epichlorohydrin

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF) or other suitable solvent

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 4-(2-hydroxyethoxy)toluene (1.0 eq) in DMF.

-

Add a base such as potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Slowly add epichlorohydrin (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to a specified temperature (e.g., 70°C) and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude epoxide intermediate, which can be purified by column chromatography.

Caption: Synthesis of a Metoprolol intermediate.

Protocol 3: Friedel-Crafts Acylation of the Aromatic Ring

This protocol describes the acylation of the aromatic ring of 4-(2-hydroxyethoxy)toluene, which can be performed before or after protecting the hydroxyl groups. The following is a general procedure for acylation of the aromatic ring.

Materials:

-

4-(2-Hydroxyethoxy)toluene (or a protected version)

-

Acetyl chloride or Acetic anhydride

-

Aluminum chloride (AlCl₃) or other Lewis acid

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Ice bath

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 - 2.2 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride (1.0 eq) or acetic anhydride (1.0 eq) to the suspension with stirring.

-

Add a solution of 4-(2-hydroxyethoxy)toluene (1.0 eq) in DCM dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction to stir at 0°C for a specified time, then warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the acylated product.

Data Presentation

The following tables summarize typical quantitative data for the described reactions. Please note that yields and reaction times can vary depending on the specific conditions and scale of the reaction.

Table 1: Hydrolysis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH (cat.) | Methanol | 25 | 4 | >95 |

| 2 | K₂CO₃ | Methanol | Reflux | 2 | >95 |

Table 2: Synthesis of 1-(4-(2-Hydroxyethoxy)phenoxy)-2,3-epoxypropane

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | DMF | 70 | 12 | ~85 |

| 2 | NaOH | Water | 35 | 6 | Not specified |

Table 3: Friedel-Crafts Acylation of Toluene Derivatives (General)

| Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Regioselectivity |

| Acetyl Chloride | AlCl₃ | DCM | 0 to RT | Predominantly para |

| Acetic Anhydride | AlCl₃ | DCM | 0 to RT | Predominantly para |

Conclusion

This compound is a valuable starting material for the synthesis of a variety of more complex molecules. Through a straightforward hydrolysis to 4-(2-hydroxyethoxy)toluene, a versatile intermediate is obtained. This intermediate can undergo a range of derivatization reactions, including the synthesis of key pharmaceutical precursors such as the epoxide intermediate for Metoprolol. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the fields of medicinal chemistry and materials science. Further optimization of the reaction conditions may be necessary to achieve desired yields and purity for specific applications.

Application Note and Protocol: Acetylation of 4-(2-hydroxyethoxy)toluene

Abstract

This document provides a comprehensive experimental protocol for the acetylation of the primary hydroxyl group of 4-(2-hydroxyethoxy)toluene to synthesize 2-(p-tolyloxy)ethyl acetate. This protocol is designed for researchers and scientists in the fields of organic chemistry and drug development. The procedure utilizes acetic anhydride as the acetylating agent with pyridine serving as both a catalyst and a solvent.[1][2] The protocol details the reaction setup, work-up, and purification steps. Additionally, a summary of the reaction components and their properties is presented in a tabular format for easy reference. A graphical representation of the experimental workflow is also provided to enhance clarity and reproducibility.

Introduction

The acetylation of alcohols is a fundamental and widely used transformation in organic synthesis. It is often employed to protect hydroxyl groups during multi-step synthetic sequences or to modify the biological activity of molecules. The target compound, 2-(p-tolyloxy)ethyl acetate, is an ester derivative of 4-(2-hydroxyethoxy)toluene. This protocol describes a straightforward and efficient method for its preparation using acetic anhydride in the presence of pyridine. Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride, and also serves as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[1][2]

Data Presentation

The following table summarizes the key reagents and their relevant physical properties for this experimental protocol.

| Compound Name | Structure | Role | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass | Density (g/mL) | Boiling Point (°C) | CAS Number |

| 4-(2-hydroxyethoxy)toluene | Starting Material | 152.19 | 10 | 1.0 | 1.52 g | ~1.1 | Not available | 6165-74-8 | |

| Acetic Anhydride | Acetylating Agent | 102.09 | 15 | 1.5 | 1.4 mL | 1.082 | 139.8 | 108-24-7 | |

| Pyridine | Catalyst/Solvent | 79.10 | - | - | 20 mL | 0.982 | 115.2 | 110-86-1 | |

| 2-(p-tolyloxy)ethyl acetate | Product | 194.23 | - | - | - | Not available | Not available | 6807-11-0[3] |

Note: The structure images are placeholders. The density of 4-(2-hydroxyethoxy)toluene is an estimate based on similar compounds.

Experimental Protocol

Materials:

-

4-(2-hydroxyethoxy)toluene

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(2-hydroxyethoxy)toluene (1.52 g, 10 mmol).

-

Add anhydrous pyridine (20 mL) to the flask and stir until the starting material is completely dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

-

Acetylation Reaction:

-

Slowly add acetic anhydride (1.4 mL, 15 mmol) to the stirred solution at 0 °C over a period of 10-15 minutes using a dropping funnel.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

-

Work-up:

-

Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of dichloromethane.

-

Wash the organic layer sequentially with:

-

50 mL of 1 M HCl (to remove pyridine).

-

50 mL of water.

-

50 mL of saturated NaHCO₃ solution (to remove excess acetic acid).

-

50 mL of brine.

-

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and collect the filtrate.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude 2-(p-tolyloxy)ethyl acetate can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Characterization: The structure and purity of the synthesized 2-(p-tolyloxy)ethyl acetate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS analysis.[4][5][6]

Mandatory Visualization

Caption: Experimental workflow for the acetylation of 4-(2-hydroxyethoxy)toluene.

References

Application Notes and Protocols: Cleavage of the Acetoxyethoxy (ACE) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cleavage of the bis(2-acetoxyethoxy)methyl (ACE) orthoester protecting group. The ACE group is a key component in modern RNA synthesis, particularly for the protection of the 2'-hydroxyl function of ribonucleosides, a technology often referred to as 2'-ACE chemistry.[1][2][3][4][5] This methodology allows for the efficient and high-yield synthesis of RNA oligonucleotides, including long and highly modified sequences.[4][5]

Introduction to 2'-ACE Chemistry